REACTION_CXSMILES
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[NH2:1][C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=1.[C:9]([C:13]1[CH:20]=[CH:19][C:16]([CH:17]=O)=[CH:15][CH:14]=1)([O:11][CH3:12])=[O:10]>C1(C)C=CC=CC=1>[C:9]([C:13]1[CH:20]=[CH:19][C:16]([CH:17]=[N:1][C:2]2[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][CH:3]=2)=[CH:15][CH:14]=1)([O:11][CH3:12])=[O:10]
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Name
|
|
Quantity
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0.2 mol
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Type
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reactant
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Smiles
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NC1=CC=C(C=C1)C
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Name
|
|
Quantity
|
0.2 mol
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Type
|
reactant
|
Smiles
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C(=O)(OC)C1=CC=C(C=O)C=C1
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Name
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|
Quantity
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150 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The required amount of water had been removed after 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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The solvent was removed on the rotary evaporator
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Type
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CUSTOM
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Details
|
the residue was recrystallized with 95% ethanol
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Name
|
|
Type
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product
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Smiles
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C(=O)(OC)C1=CC=C(C=NC2=CC=C(C=C2)C)C=C1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |